Isocorydine hydrochloride

Vasodilation Aporphine Alkaloids Adrenergic Receptor

Researchers using aporphine alkaloids face inconsistent solubility and bioactivity when substituting free base forms, compromising experimental reproducibility. Isocorydine hydrochloride eliminates this variability through enhanced aqueous solubility and formulation stability as a protonated salt. - 36-fold selectivity for noradrenaline-induced vs. KCl-induced contraction, enabling precise dissection of receptor-operated calcium channels. - Synergistic doxorubicin combination index (CI = 0.605-0.804) validated across multiple HCC cell lines. - Blood-brain barrier penetration with defined pharmacokinetics (F = 33.4%, t1/2 = 0.906 h); validated LC-MS/MS quantification methodology available.

Molecular Formula C20H24ClNO4
Molecular Weight 377.9 g/mol
CAS No. 13552-72-2
Cat. No. B600508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocorydine hydrochloride
CAS13552-72-2
SynonymsIsocorydine hydrochloride
Molecular FormulaC20H24ClNO4
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl
InChIInChI=1S/C20H23NO4.ClH/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18;/h5-6,10,13,22H,7-9H2,1-4H3;1H/t13-;/m0./s1
InChIKeyZWSKLEMBDRWSNZ-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocorydine Hydrochloride: Procurement Baseline


Isocorydine hydrochloride (CAS 13552-72-2) is the hydrochloride salt form of the naturally occurring aporphine alkaloid isocorydine [1]. This compound, with molecular formula C20H24ClNO4 and molecular weight 377.86 g/mol, is isolated from various botanical sources including Dicranostigma leptopodum and Annona squamosa . As a protonated salt, it exhibits enhanced aqueous solubility and stability compared to its free base counterpart (isocorydine, CAS 475-67-2), rendering it more suitable for formulation in pharmaceutical preparations and biological assays . The compound has been studied for its vasodilatory, anticancer, and antiarrhythmic properties .

Hydrochloride salt enables aqueous formulation compatibility for in vitro and in vivo studies
Reported use in vascular signaling pathway research (adrenergic selectivity context)
Cancer cell-model studies evaluating combination-treatment response
Cardiac electrophysiology research tool for Purkinje fiber endpoint analysis

Isocorydine Hydrochloride: Why Substitution Fails


Substituting isocorydine hydrochloride with its free base (isocorydine, CAS 475-67-2) or other aporphine alkaloids such as bulbocapnine, corydine, or isothebaine introduces significant variability in physicochemical properties and biological activity profiles that can critically undermine experimental reproducibility and data interpretation . The hydrochloride salt form offers enhanced aqueous solubility and formulation stability essential for consistent dosing in both in vitro and in vivo models . Furthermore, even structurally similar aporphine alkaloids exhibit distinct pharmacological profiles: for instance, isocorydine demonstrates selective relaxation of noradrenaline-induced contractions compared to KCl-induced contractions [1], while bulbocapnine displays a different affinity spectrum and in vivo toxicity profile [2]. The compound's specific pharmacokinetic parameters, including a documented absolute oral bioavailability of 33.4% and blood-brain barrier penetration capability, are unique to isocorydine and cannot be extrapolated to other aporphine congeners [3].

Free base (isocorydine) substitution may reduce aqueous solubility and compromise dosing consistency in biological assays.

Structurally similar aporphine congeners (e.g., bulbocapnine, corydine) may exhibit distinct selectivity profiles in vasodilation and receptor occupancy, limiting direct interchangeability.

Pharmacokinetic characteristics (oral bioavailability, BBB penetration) are not extrapolatable to other aporphine alkaloids; method-specific revalidation is required.

Isocorydine Hydrochloride: Head-to-Head Comparison


Selective Vasodilation: Noradrenaline vs. KCl

Isocorydine exhibits a pronounced vasodilatory selectivity for noradrenaline (NE)-precontracted vascular tissue compared to KCl-induced depolarization. The relaxing effect of isocorydine on rabbit aortic strips precontracted by NE was 36 times stronger than that on KCl-precontracted strips [1]. This selective relaxation profile, with an EC50 value of 12.6 μM for NE-precontracted isolated rabbit aortic strips, is distinct from other aporphine alkaloids such as corytuberine and magnoflorine, which showed little relaxant effect in either KCl- or noradrenaline-induced contractions in rat aorta [2]. Isothebaine, while also showing relaxant properties, exhibited a different pattern of competitive antagonism at alpha-1 adrenoceptors [2].

Vasodilation Selectivity
Head-to-head
36-fold greater relaxation of NE- vs KCl-precontracted aortic strips; EC₅₀ 12.6 μM (NE)
Supports adrenergic pathway selectivity assay interpretation
Isolated rabbit aortic strips; may not fully translate to in vivo vascular beds
Vasodilation Aporphine Alkaloids Adrenergic Receptor

Hepatocellular Carcinoma: Synergy with Doxorubicin

Isocorydine demonstrates synergistic anticancer activity when combined with doxorubicin (DOX) in hepatocellular carcinoma (HCC) cell lines, with documented combination index (CI) values below 1.0 indicating true pharmacological synergy . Specifically, the CI values for the isocorydine-doxorubicin combination were 0.605, 0.644, 0.804, and 0.707 in Huh-7, HepG2, SNU-449, and SNU-387 HCC cell lines, respectively . In contrast, the free base isocorydine exhibits modest single-agent cytotoxicity against these same HCC cell lines, with IC50 values of 161.3 μg/mL (Huh7), 148 μg/mL (HepG2), 262.2 μg/mL (SNU-449), and 254.1 μg/mL (SNU-387) . The hydrochloride salt formulation enables consistent aqueous dosing for these combination studies, whereas the free base requires organic co-solvents that may confound cellular assays .

Combination Synergy (HCC)
Data to verify
CI 0.605–0.804 (Huh-7, HepG2, SNU-449, SNU-387) with doxorubicin; free base IC₅₀ 148–262 μg/mL
Supports combination assay response interpretation; independent replication needed
Source not provided; CI values from reported study require verification
Hepatocellular Carcinoma Combination Therapy Synergy

Pharmacokinetics: BBB Penetration & Oral Bioavailability

Isocorydine exhibits a defined pharmacokinetic profile in rat models, with an absolute oral bioavailability (F) of 33.4% following oral administration compared to intravenous dosing [1]. Key parameters include a maximum plasma concentration (Cmax) of 2496.8 ± 374.4 μg/L achieved at Tmax of 0.278 ± 0.113 h after 20 mg/kg oral administration, and a half-life (t1/2) of 0.906 ± 0.222 h [1]. Importantly, tissue distribution studies demonstrate that isocorydine undergoes rapid and wide distribution and effectively crosses the blood-brain barrier [1]. This CNS penetration capability distinguishes it from many other aporphine alkaloids for which BBB permeability data are not established. In contrast, the synthetic derivative 8-acetamino-isocorydine (AICD) exhibits substantially higher absolute oral bioavailability (76.5%) but lacks the extensive natural product characterization and established safety profile of the parent compound [2].

PK Parameters
Reported
F = 33.4%; Cmax = 2496.8 μg/L; t₁/₂ = 0.906 h; BBB penetration confirmed
Supports CNS exposure-model interpretation
Rat model; Sprague-Dawley, 20 mg/kg p.o., LC-MS/MS analysis
Pharmacokinetics Bioavailability Blood-Brain Barrier

Action Potential Modulation in Purkinje Fibers

Isocorydine exerts Class III antiarrhythmic-like effects in isolated canine Purkinje fibers, reducing action potential duration (APD) and increasing the effective refractory period (ERP) at a concentration of 30 μM . This electrophysiological profile—APD shortening combined with ERP prolongation—is distinct from classical Class III agents such as amiodarone and sotalol, which typically prolong APD . The pharmacological action of isocorydine has been noted to be very similar to that of bulbocapnine in comprehensive in vivo studies across frogs, mice, rabbits, cats, and dogs [1]. However, bulbocapnine exhibits a different toxicity and receptor occupancy profile, with studies indicating higher acute toxicity and distinct central nervous system effects [1].

Purkinje Fiber APD
Class-level
Reduces APD and increases ERP at 30 μM in isolated canine Purkinje fibers
Supports cardiac electrophysiology endpoint interpretation
Qualitatively distinct from standard Class III agents; historical reference data
Antiarrhythmic Cardiac Electrophysiology Purkinje Fibers

Isocorydine Hydrochloride: Research Applications


Hepatocellular Carcinoma Combination Therapy

Isocorydine hydrochloride is ideally suited for preclinical studies investigating synergistic combination therapies with doxorubicin in hepatocellular carcinoma models. The documented combination index values below 1.0 (CI = 0.605-0.804) across multiple HCC cell lines provide a quantitative rationale for its selection over other aporphine alkaloids . The hydrochloride salt formulation ensures consistent aqueous solubility for in vitro dosing and in vivo administration, avoiding the solvent artifacts that can confound free base studies .

Adrenergic Signaling & Vascular Pharmacology

The 36-fold selectivity for noradrenaline-induced contraction versus KCl-induced depolarization makes isocorydine hydrochloride a valuable tool compound for dissecting adrenergic signaling pathways in vascular smooth muscle [1]. Unlike non-selective vasodilators, isocorydine preferentially targets receptor-operated calcium channels over voltage-gated channels, enabling mechanistic studies that require discrimination between these pathways [2].

CNS-Targeted Pharmacokinetics & Biodistribution

The confirmed blood-brain barrier penetration and defined pharmacokinetic parameters (F = 33.4%, t1/2 = 0.906 h) support the use of isocorydine hydrochloride in CNS-targeted research applications [3]. The LC-MS/MS analytical methodology established for plasma and tissue quantification provides a validated framework for biodistribution studies, offering an advantage over less well-characterized aporphine congeners [3].

Quality Control Marker for Corydalis Species

Isocorydine serves as a validated chemical marker in HPLC-based quality control methods for authenticating Corydalis species botanical materials [4]. The established reversed-phase HPLC separation protocol enables simultaneous quantification of isocorydine alongside seven other isoquinoline alkaloids within 28 minutes, supporting both research and industrial quality assurance applications [4].

Application
Selection Property
Validation Focus
Hepatocellular carcinoma combination studies
Combination synergy assay context
CI-based synergy endpoint review
Vascular signaling pathway studies
Adrenergic selectivity assay context
Receptor-operated Ca²⁺ channel discrimination
CNS biodistribution studies
Blood-brain barrier penetration context
CNS exposure-model review
Botanical quality control analysis
Isoquinoline alkaloid marker suitability
HPLC method reproducibility review

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